molecular formula C8H9FN2O2 B14858285 Methyl 6-(aminomethyl)-4-fluoropyridine-2-carboxylate

Methyl 6-(aminomethyl)-4-fluoropyridine-2-carboxylate

Cat. No.: B14858285
M. Wt: 184.17 g/mol
InChI Key: PKWKURNIUIPIPQ-UHFFFAOYSA-N
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Description

Methyl 6-(aminomethyl)-4-fluoropyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluorine atom at the 4-position, an aminomethyl group at the 6-position, and a methyl ester group at the 2-position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(aminomethyl)-4-fluoropyridine-2-carboxylate can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 4-fluoropyridine-2-carboxylic acid with an aminomethylating agent, followed by esterification with methanol. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution, and an acid catalyst such as sulfuric acid for the esterification step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(aminomethyl)-4-fluoropyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 6-(aminomethyl)-4-fluoropyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-(aminomethyl)-4-fluoropyridine-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(aminomethyl)-4-chloropyridine-2-carboxylate
  • Methyl 6-(aminomethyl)-4-bromopyridine-2-carboxylate
  • Methyl 6-(aminomethyl)-4-iodopyridine-2-carboxylate

Uniqueness

Methyl 6-(aminomethyl)-4-fluoropyridine-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s bioavailability and efficacy in biological systems compared to its halogenated analogs .

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

methyl 6-(aminomethyl)-4-fluoropyridine-2-carboxylate

InChI

InChI=1S/C8H9FN2O2/c1-13-8(12)7-3-5(9)2-6(4-10)11-7/h2-3H,4,10H2,1H3

InChI Key

PKWKURNIUIPIPQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)CN)F

Origin of Product

United States

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